molecular formula C17H28N4O2 B13489630 tert-butyl 3-methyl-1-(piperidin-4-yl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-7-carboxylate

tert-butyl 3-methyl-1-(piperidin-4-yl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-7-carboxylate

Cat. No.: B13489630
M. Wt: 320.4 g/mol
InChI Key: UQRJAVIBCMYYMO-UHFFFAOYSA-N
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Description

tert-Butyl 3-methyl-1-(piperidin-4-yl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-7-carboxylate: is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a tert-butyl group, a piperidine ring, and an imidazo[1,5-a]pyrazine core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-methyl-1-(piperidin-4-yl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-7-carboxylate typically involves multiple steps, starting from readily available starting materials.

Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-methyl-1-(piperidin-4-yl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-7-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 3-methyl-1-(piperidin-4-yl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-7-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel compounds .

Biology: In biological research, this compound is investigated for its potential as a pharmacological agent. Its interactions with biological targets, such as enzymes and receptors, are studied to understand its mechanism of action and therapeutic potential .

Medicine: In medicine, the compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions .

Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable for the development of new materials with specific functionalities .

Mechanism of Action

The mechanism of action of tert-butyl 3-methyl-1-(piperidin-4-yl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to various biological effects. The compound’s structure allows it to fit into the active sites of these targets, influencing their function and activity .

Comparison with Similar Compounds

Uniqueness: What sets tert-butyl 3-methyl-1-(piperidin-4-yl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-7-carboxylate apart from these similar compounds is its unique imidazo[1,5-a]pyrazine core. This core structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C17H28N4O2

Molecular Weight

320.4 g/mol

IUPAC Name

tert-butyl 3-methyl-1-piperidin-4-yl-6,8-dihydro-5H-imidazo[1,5-a]pyrazine-7-carboxylate

InChI

InChI=1S/C17H28N4O2/c1-12-19-15(13-5-7-18-8-6-13)14-11-20(9-10-21(12)14)16(22)23-17(2,3)4/h13,18H,5-11H2,1-4H3

InChI Key

UQRJAVIBCMYYMO-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C2N1CCN(C2)C(=O)OC(C)(C)C)C3CCNCC3

Origin of Product

United States

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